1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that features a combination of a benzotriazole ring and a thiazole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring followed by the introduction of the benzotriazole moiety. Common reagents used in these reactions include chlorinated aromatic compounds, thioamides, and azides. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Cycloaddition: The benzotriazole ring can participate in cycloaddition reactions, forming new heterocyclic structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The thiazole and benzotriazole rings can bind to enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Benzotriazole derivatives: These compounds contain the benzotriazole ring and are known for their corrosion inhibition and UV stabilization properties.
1,2,4-Triazole derivatives: These compounds are structurally related and have diverse applications in medicine and industry
The uniqueness of this compound lies in its combined thiazole and benzotriazole rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN4S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-2-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H11ClN4S/c17-12-7-5-11(6-8-12)16-18-13(10-22-16)9-21-15-4-2-1-3-14(15)19-20-21/h1-8,10H,9H2 |
InChI Key |
PBHMHDVJCSDSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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